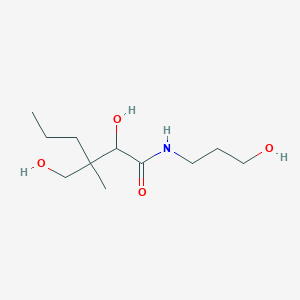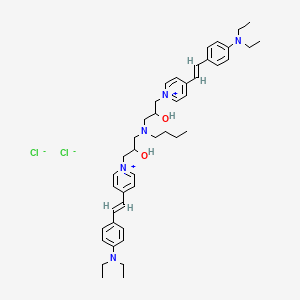
1,1'-((Butylimino)bis(2-hydroxypropane-1,3-diyl))bis(4-(2-(4-(diethylamino)phenyl)vinyl)pyridinium) dichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-[(BUTYLIMINO)BIS(2-HYDROXYPROPANE-1,3-DIYL)]BIS[4-[2-[4-(DIETHYLAMINO)PHENYL]VINYL]PYRIDINIUM] DICHLORIDE is a complex organic compound known for its unique chemical structure and properties. This compound is often used in various scientific research applications due to its distinctive characteristics and potential utility in different fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[(BUTYLIMINO)BIS(2-HYDROXYPROPANE-1,3-DIYL)]BIS[4-[2-[4-(DIETHYLAMINO)PHENYL]VINYL]PYRIDINIUM] DICHLORIDE typically involves multiple steps, including the formation of intermediate compounds. The process generally starts with the reaction of butylamine with 2-hydroxypropane-1,3-diol to form the butylimino derivative. This intermediate is then reacted with 4-[2-[4-(diethylamino)phenyl]vinyl]pyridinium chloride under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1,1’-[(BUTYLIMINO)BIS(2-HYDROXYPROPANE-1,3-DIYL)]BIS[4-[2-[4-(DIETHYLAMINO)PHENYL]VINYL]PYRIDINIUM] DICHLORIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one or more functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
1,1’-[(BUTYLIMINO)BIS(2-HYDROXYPROPANE-1,3-DIYL)]BIS[4-[2-[4-(DIETHYLAMINO)PHENYL]VINYL]PYRIDINIUM] DICHLORIDE has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and studies.
Biology: The compound is employed in biological assays and experiments to study its effects on different biological systems.
Medicine: Research is being conducted to explore its potential therapeutic applications and effects on human health.
Industry: The compound is used in the development of new materials and products with specific properties.
Mechanism of Action
The mechanism of action of 1,1’-[(BUTYLIMINO)BIS(2-HYDROXYPROPANE-1,3-DIYL)]BIS[4-[2-[4-(DIETHYLAMINO)PHENYL]VINYL]PYRIDINIUM] DICHLORIDE involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the context and application.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 1,1’-[(BUTYLIMINO)BIS(2-HYDROXYPROPANE-1,3-DIYL)]BIS[4-[2-[4-(DIETHYLAMINO)PHENYL]VINYL]PYRIDINIUM] DICHLORIDE include:
- 1,1’-[(DIMETHYLIMINO)BIS(2-HYDROXYPROPANE-1,3-DIYL)]BIS[4-[2-[4-(DIETHYLAMINO)PHENYL]VINYL]PYRIDINIUM] DICHLORIDE
- 1,1’-[(ETHYLIMINO)BIS(2-HYDROXYPROPANE-1,3-DIYL)]BIS[4-[2-[4-(DIETHYLAMINO)PHENYL]VINYL]PYRIDINIUM] DICHLORIDE
Uniqueness
The uniqueness of 1,1’-[(BUTYLIMINO)BIS(2-HYDROXYPROPANE-1,3-DIYL)]BIS[4-[2-[4-(DIETHYLAMINO)PHENYL]VINYL]PYRIDINIUM] DICHLORIDE lies in its specific chemical structure, which imparts distinct properties and reactivity. This makes it particularly valuable for certain applications where other similar compounds may not be as effective.
Properties
CAS No. |
85030-34-8 |
|---|---|
Molecular Formula |
C44H61Cl2N5O2 |
Molecular Weight |
762.9 g/mol |
IUPAC Name |
1-[butyl-[3-[4-[(E)-2-[4-(diethylamino)phenyl]ethenyl]pyridin-1-ium-1-yl]-2-hydroxypropyl]amino]-3-[4-[(E)-2-[4-(diethylamino)phenyl]ethenyl]pyridin-1-ium-1-yl]propan-2-ol;dichloride |
InChI |
InChI=1S/C44H61N5O2.2ClH/c1-6-11-28-47(35-43(50)33-45-29-24-39(25-30-45)14-12-37-16-20-41(21-17-37)48(7-2)8-3)36-44(51)34-46-31-26-40(27-32-46)15-13-38-18-22-42(23-19-38)49(9-4)10-5;;/h12-27,29-32,43-44,50-51H,6-11,28,33-36H2,1-5H3;2*1H/q+2;;/p-2 |
InChI Key |
KZAVLDGHMCLTTM-UHFFFAOYSA-L |
Isomeric SMILES |
CCCCN(CC(O)C[N+]1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)N(CC)CC)CC(O)C[N+]3=CC=C(C=C3)/C=C/C4=CC=C(C=C4)N(CC)CC.[Cl-].[Cl-] |
Canonical SMILES |
CCCCN(CC(C[N+]1=CC=C(C=C1)C=CC2=CC=C(C=C2)N(CC)CC)O)CC(C[N+]3=CC=C(C=C3)C=CC4=CC=C(C=C4)N(CC)CC)O.[Cl-].[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


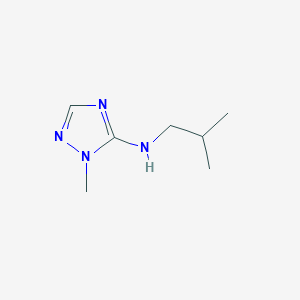
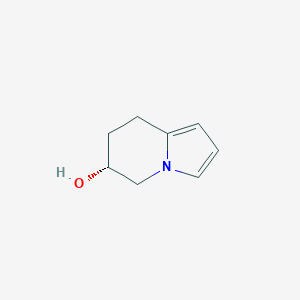

![2-(4-Chlorophenyl)-[1,2,4]triazolo[1,5-A]pyridine](/img/structure/B13101359.png)

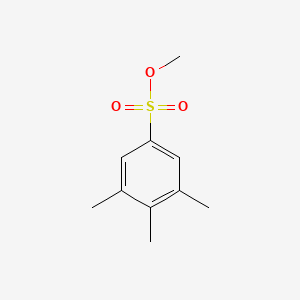
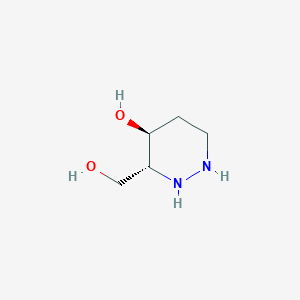
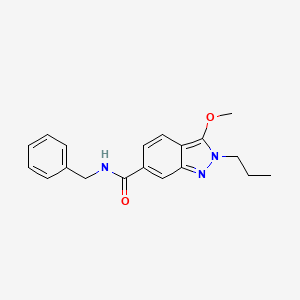
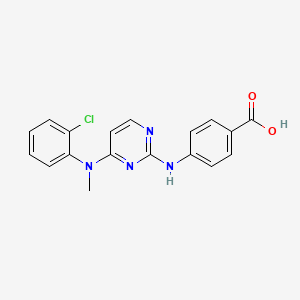
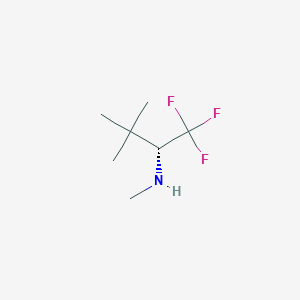
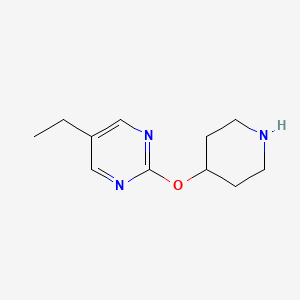
![Tri([5,5'-biquinolin]-8-yl)amine](/img/structure/B13101415.png)
![Tert-butyl 7-methyl-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]-1'-carboxylate](/img/structure/B13101418.png)
